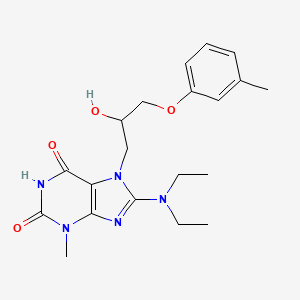
8-(diethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(diethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O4 and its molecular weight is 401.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiovascular and Antitumor Activity
- Certain purine derivatives have been synthesized and evaluated for their cardiovascular effects, including electrocardiographic, antiarrhythmic, and hypotensive activities. Compounds with specific alkylamino substituents demonstrated significant prophylactic antiarrhythmic activity in experimentally induced arrhythmias and hypotensive effects in certain analogs (Chłoń-Rzepa et al., 2004).
- Novel heterocyclic compounds, including purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines, were synthesized to examine their biological activities. These compounds were found to have antitumor activities and were studied for their vascular relaxing effects, although they did not demonstrate potent activity (Ueda et al., 1987).
Structural Analysis and Synthesis Methods
- The structural analysis of purine derivatives reveals their potential as antagonists of the adenosine A1 receptor. The studies on these compounds' crystal structures help in understanding their biological interactions and potential therapeutic applications (Hirayama et al., 1993).
- Investigations into the reactions of aminotheophyllines with glycerol epichlorohydrin have led to the synthesis of various derivatives, showcasing the chemical versatility and potential for creating novel compounds with specific biological activities (Kremzer et al., 1981).
Properties
IUPAC Name |
8-(diethylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-5-24(6-2)19-21-17-16(18(27)22-20(28)23(17)4)25(19)11-14(26)12-29-15-9-7-8-13(3)10-15/h7-10,14,26H,5-6,11-12H2,1-4H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGPVMXINXNFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC(COC3=CC=CC(=C3)C)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
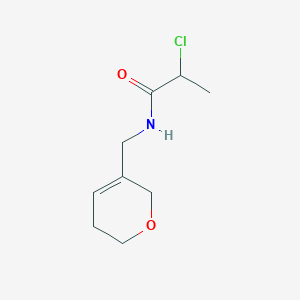
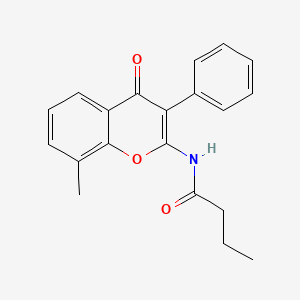
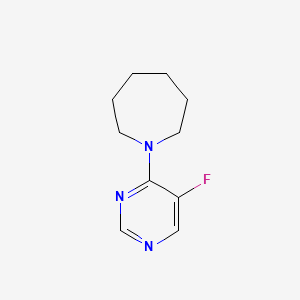
![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2481902.png)
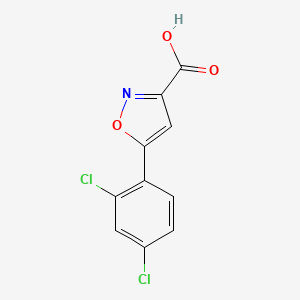
![Ethyl 4,5-dimethyl-2-[[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2481905.png)
![2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde](/img/structure/B2481906.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2481907.png)
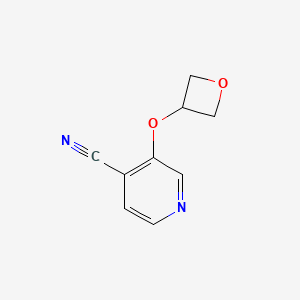
![2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2481912.png)
![5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine](/img/structure/B2481913.png)
![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate](/img/structure/B2481915.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2481920.png)
